molecular formula C14H20N2O4 B2744135 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1251706-60-1

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No. B2744135
CAS RN: 1251706-60-1
M. Wt: 280.324
InChI Key: IVDTURAOAQQRIX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are a type of ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. The P2X7 receptor is a promising target for the development of new drugs for the treatment of various diseases, including chronic pain, cancer, and autoimmune disorders.

Scientific Research Applications

Synthesis and Chemical Properties

Research into similar compounds has focused on synthesizing novel chemical entities with potential biological activities or material applications. For instance, the synthesis of acyclic nucleoside analogues, which includes derivatives of thymine and uracil, showcases the utility of related compounds in creating molecules with potential antiviral properties (Harnden, Jennings, & Parkin, 1990). Such synthetic methodologies could be applied to the compound for exploring its biological or chemical utility.

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments, demonstrating the chemical application potential of urea derivatives in protecting metals from corrosion (Mistry, Patel, Patel, & Jauhari, 2011). This suggests that the compound could be explored for similar applications in industrial settings.

Molecular Structure and Spectroscopy Studies

Theoretical investigations into the molecular structure, vibrational spectra, and NBO study of related compounds provide insights into their electronic properties and potential applications in non-linear optical materials or as probes in spectroscopic studies (Al-Abdullah et al., 2014). This type of research could be applicable to the compound of interest for understanding its electronic structure and potential applications in materials science.

Biochemical Evaluation

Flexibility in the chemical structure of urea derivatives has been explored for potential biochemical applications, such as inhibitors for specific enzymes (Vidaluc et al., 1995). This suggests a pathway for the investigation of the compound in the context of medicinal chemistry, particularly in designing enzyme inhibitors.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-11-4-3-10(7-12(11)20-2)16-13(18)15-8-14(9-17)5-6-14/h3-4,7,17H,5-6,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDTURAOAQQRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2(CC2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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